molecular formula C11H11BrN2O2S B15173442 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole CAS No. 918967-64-3

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole

Cat. No.: B15173442
CAS No.: 918967-64-3
M. Wt: 315.19 g/mol
InChI Key: LLIHOORDCCKQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromomethyl group and a methanesulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

    Chemical Biology: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzylamine hydrobromide: Similar in structure but lacks the pyrazole ring and methanesulfonyl group.

    4-(Methylsulfonyl)phenylacetic acid: Contains the methanesulfonyl phenyl group but lacks the bromomethyl group and pyrazole ring.

Uniqueness

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the bromomethyl and methanesulfonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

918967-64-3

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

4-(bromomethyl)-1-(4-methylsulfonylphenyl)pyrazole

InChI

InChI=1S/C11H11BrN2O2S/c1-17(15,16)11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6H2,1H3

InChI Key

LLIHOORDCCKQRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.